![molecular formula C17H36O2Si4 B14056692 Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol CAS No. 101973-37-9](/img/structure/B14056692.png)
Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol is a complex organosilicon compound characterized by the presence of methoxy, phenyl, and tris(trimethylsilyl)methyl groups attached to a silanol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol typically involves the reaction of tris(trimethylsilyl)methyl lithium with methoxyphenylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silanol group. The general reaction scheme is as follows: [ \text{(Me}_3\text{Si)}_3\text{SiLi} + \text{PhSi(OMe)}_3 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and solvent purity are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanones and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanols depending on the reagents used.
Applications De Recherche Scientifique
Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty silicones and as a component in advanced materials.
Mécanisme D'action
The mechanism of action of Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The bulky tris(trimethylsilyl)methyl group provides steric protection, making the compound less reactive towards certain reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but lacks the methoxy and phenyl groups.
Trimethylsilyl chloride: Contains the trimethylsilyl group but differs significantly in reactivity and applications.
Uniqueness
Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol is unique due to the combination of methoxy, phenyl, and tris(trimethylsilyl)methyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in various fields of research.
Propriétés
Numéro CAS |
101973-37-9 |
|---|---|
Formule moléculaire |
C17H36O2Si4 |
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
hydroxy-methoxy-phenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C17H36O2Si4/c1-19-23(18,16-14-12-11-13-15-16)17(20(2,3)4,21(5,6)7)22(8,9)10/h11-15,18H,1-10H3 |
Clé InChI |
BMSIFMHNZZIBFH-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1=CC=CC=C1)(C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


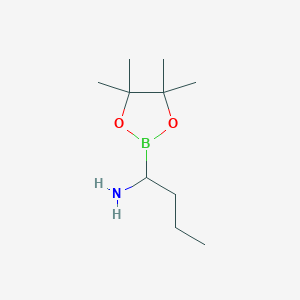
![(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14056621.png)
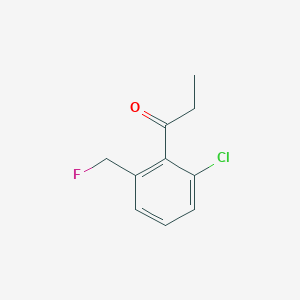
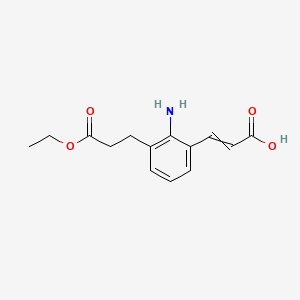
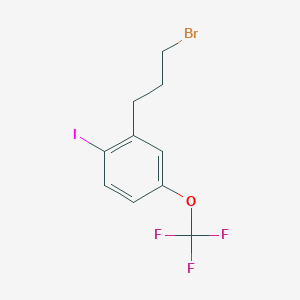

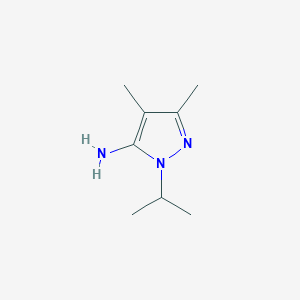
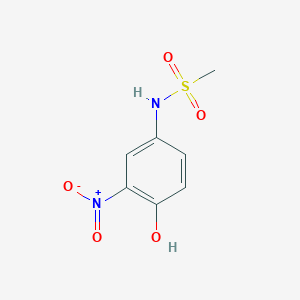
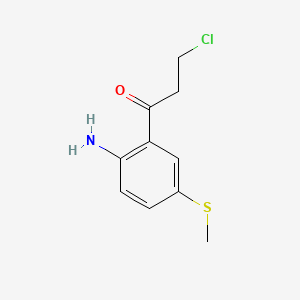
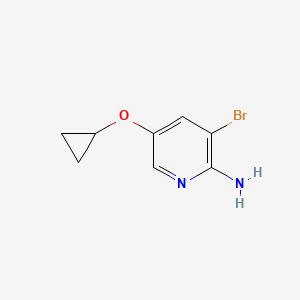
![4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)

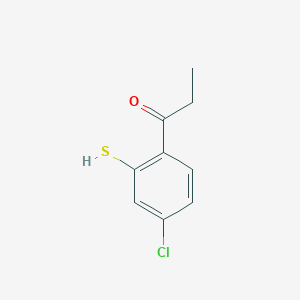
![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)
